molecular formula C21H21N5OS B378823 (1E)-1-(4-methylphenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine

(1E)-1-(4-methylphenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine

Cat. No.: B378823
M. Wt: 391.5g/mol
InChI Key: QPSMFSCDQUSEKU-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)ethanone O-(8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)ethanone O-(8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime involves multiple steps. The starting material, 1-(4-methylphenyl)ethanone, is reacted with various reagents to introduce the oxime and triazolo groups. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)ethanone O-(8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)ethanone O-(8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)ethanone O-(8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)ethanone: A simpler compound with a similar core structure but lacking the additional functional groups.

  • 8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine : A related compound with a similar triazolo structure.

Uniqueness

1-(4-methylphenyl)ethanone O-(8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5g/mol

IUPAC Name

(E)-1-(4-methylphenyl)-N-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-ylmethoxy)ethanimine

InChI

InChI=1S/C21H21N5OS/c1-13-7-9-15(10-8-13)14(2)25-27-11-18-23-20-19-16-5-3-4-6-17(16)28-21(19)22-12-26(20)24-18/h7-10,12H,3-6,11H2,1-2H3/b25-14+

InChI Key

QPSMFSCDQUSEKU-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)/C

SMILES

CC1=CC=C(C=C1)C(=NOCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=NOCC2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)C

Origin of Product

United States

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